Galactose 6-(barium phosphate)
Description
Properties
CAS No. |
4198-47-4 |
|---|---|
Molecular Formula |
C6H11BaO9P |
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6-;/m0./s1 |
InChI Key |
KJWDCDDLVOHIBC-NQZVPSPJSA-L |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Other CAS No. |
4198-47-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Galactose 6-(barium phosphate) belongs to the sugar phosphate ester family. Key analogues include:
Key Observations :
- Counterion Effects : Barium salts (e.g., galactose 6-phosphate) exhibit lower aqueous solubility compared to sodium or potassium salts (e.g., fructose 6-phosphate disodium hydrate ), making them suitable for crystallization studies .
- Biological Activity: Phosphate esters generally demonstrate stronger inhibitory effects than sulfate esters. For example, mannose 6-phosphate inhibits laminin binding 3–4× more effectively than galactose 6-sulfate .
- Metabolic Divergence : Unlike glucose 6-phosphate (a glycolysis intermediate), galactose 6-phosphate is channeled into niche pathways, such as oxidative conversion to galactonate in S. aureus .
Biochemical Specificity
- Enzymatic Recognition: Galactose 6-phosphate isomerase (LacAB) in Lactobacillus rhamnosus shows strict specificity for galactose 6-phosphate over glucose 6-phosphate due to distinct active-site conformations .
- Transport Systems: In S.
Inhibitory Potency
Comparative inhibition data (IC₅₀ values) for laminin binding:
| Compound | Relative Potency vs. Galactose 6-Sulfate | References |
|---|---|---|
| Galactose 6-sulfate | 1.0× (baseline) | |
| Galactose 3-sulfate | 1.1× weaker | |
| Mannose 6-phosphate | 3.4× stronger | |
| Glucose 1-phosphate | 2.8× stronger |
Preparation Methods
Synthesis of Galactose 6-Phosphate Precursors
The synthesis typically begins with protected galactose derivatives to ensure regio- and stereoselectivity during phosphorylation and subsequent transformations:
Starting Materials: Peracetylated or perbenzylated galactose derivatives are commonly used as precursors. For example, peracetylated galactosides can be converted to thioglycosides using boron trifluoride etherate (BF3·OEt2) and thiophenol, which serve as glycosyl donors for phosphorylation reactions.
Deprotection and Protection Steps: After thioglycoside formation, Zemplén deprotection (sodium methoxide in methanol) removes acetyl groups, yielding free hydroxyl groups. These hydroxyls are then protected as benzyl ethers using sodium hydride and benzyl bromide in DMF to prevent side reactions during phosphorylation.
Phosphorylation to Form Galactose-1-Phosphates
Phosphorylation Reagents: Dibenzyl phosphate (DBP) or diphenyl phosphate (DPP) are employed as phosphoryl donors due to their ease of drying and handling compared to tetrabutylammonium phosphate.
Activation and Coupling: The phosphorylation is facilitated by N-iodosuccinimide (NIS) and trifluoroacetic anhydride (TFAA) in dichloromethane at room temperature over 24 hours. This yields glycoside-1-phosphates predominantly in the α-anomeric form with high selectivity (anomeric ratio ~26:1) and moderate to good yields (~65%).
Purification: Due to the instability of phosphoglycosides on silica gel, chromatographic purification is performed on columns pre-treated with triethylamine to minimize hydrolysis and degradation.
Global Deprotection and Formation of Barium Salt
Deprotection Challenges: Hydrogenolysis of perbenzylated glycoside-1-phosphates using palladium catalysts often gives inconsistent results, leading to incomplete deprotection.
Dissolving Metal Reduction: An effective alternative is dissolving metal reduction using sodium metal in a tetrahydrofuran/ammonia mixture (THF/NH3) at low temperatures (-78 °C to reflux). This method achieves global deprotection, removing benzyl protecting groups cleanly.
Barium Salt Precipitation: After deprotection, the aqueous workup involves the addition of barium chloride (BaCl2), which precipitates the barium salt of galactose-1-phosphate. This step yields the desired Galactose 6-(barium phosphate) compound in good yields (typically 70-85%).
Oxidation of C6 Hydroxyl to Phosphate
Selective Oxidation: The final step involves oxidation of the C6 hydroxyl group to the corresponding phosphate or uronate derivative. Oxidation methods must be selective and sensitive to steric hindrance.
Oxidizing Agents: TEMPO-mediated oxidation with bisacetoxyiodobenzene (BAIB) has been attempted but often fails due to incompatibility with aqueous solvents required for sugar phosphate solubility. Sodium hypochlorite (NaOCl) has been studied as an alternative oxidant with variable reproducibility.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thioglycoside formation | BF3·OEt2, PhSH, DCM, 4Å molecular sieves | - | Crude product used directly |
| Deprotection (Zemplén) | NaOMe / MeOH | - | Removes acetyl groups |
| Benzyl protection | NaH, BnBr, DMF | - | Protects hydroxyl groups |
| Phosphorylation | Dibenzyl phosphate, NIS, TFAA, DCM, 24 h | ~65 | α-anomer favored, 26:1 anomeric ratio |
| Purification | Silica gel chromatography with triethylamine | - | Minimizes hydrolysis |
| Deprotection (dissolving metal) | Na metal, THF/NH3 (-78 °C to reflux) | 70-85 | Removes benzyl groups, forms Ba salt |
| Barium salt precipitation | Aqueous BaCl2 | - | Isolates Galactose 6-(barium phosphate) |
| C6 Oxidation | TEMPO/BAIB or NaOCl | Variable | Selectivity and reproducibility issues |
Research Findings and Considerations
The use of dibenzyl phosphate as a phosphoryl donor is preferred due to its stability and ease of handling compared to other phosphate sources.
Dissolving metal reduction is a robust method for global deprotection of benzyl-protected sugar phosphates, overcoming the limitations of catalytic hydrogenation.
The precipitation of the barium salt is a convenient purification step that also stabilizes the sugar phosphate, facilitating isolation and handling.
Oxidation at the C6 position remains a challenging step, with ongoing research to optimize conditions that are compatible with the sensitive sugar phosphate moiety.
Q & A
Q. What are the established synthesis protocols for Galactose 6-(barium phosphate) in academic research?
Synthesis typically involves controlled precipitation under alkaline conditions using stoichiometric ratios of galactose-6-phosphate and barium salts. Key parameters include pH adjustment (8.5–9.5) to ensure complete ion exchange and purification via centrifugation followed by lyophilization . Methodological rigor requires validation through elemental analysis (e.g., ICP-OES for barium content) and mass balance calculations to confirm yield .
Q. Which spectroscopic techniques are most effective for characterizing Galactose 6-(barium phosphate) structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR identify phosphorylation sites and confirm sugar backbone integrity. For example, ³¹P NMR peaks at δ 3–5 ppm indicate phosphate ester bonds .
- Infrared Spectroscopy (IR): Bands at 1050–1100 cm⁻¹ (P=O stretching) and 600–700 cm⁻¹ (Ba-O vibrations) validate coordination .
- X-ray Diffraction (XRD): Resolves crystallinity and confirms the absence of amorphous byproducts .
Q. What are the primary biochemical applications of Galactose 6-(barium phosphate) in metabolic studies?
The compound serves as a substrate analog in enzymatic assays (e.g., galactose-6-phosphate dehydrogenase) to study metabolic flux in carbohydrate pathways. Its barium counterion stabilizes the phosphate group under physiological pH, minimizing hydrolysis during kinetic experiments .
Advanced Research Questions
Q. How should researchers address inconsistencies in reported solubility data for Galactose 6-(barium phosphate)?
Discrepancies often arise from variations in ionic strength, temperature, or buffer composition. Standardized protocols recommend:
- Conducting solubility trials in controlled buffers (e.g., Tris-HCl, pH 7.4) with documented ionic strength.
- Using dynamic light scattering (DLS) to monitor aggregation, which affects apparent solubility .
- Cross-referencing data with structurally analogous compounds (e.g., glucose-6-phosphate barium salts) to identify trends .
Q. What strategies optimize the stability of Galactose 6-(barium phosphate) in aqueous solutions?
- pH Control: Maintain pH > 7 to prevent acid-catalyzed hydrolysis of the phosphate ester.
- Temperature: Store solutions at 4°C and avoid freeze-thaw cycles to minimize degradation.
- Chelating Agents: Add EDTA (0.1–1 mM) to sequester trace divalent cations that catalyze decomposition .
Q. How can computational modeling complement experimental data to predict Galactose 6-(barium phosphate) behavior in complex systems?
- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., phosphatases) to predict binding affinities and hydrolysis rates.
- Density Functional Theory (DFT): Calculate charge distribution on the phosphate group to explain reactivity trends.
- Validate models with experimental kinetic data and NMR chemical shifts .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting NMR data for Galactose 6-(barium phosphate) across studies?
- Sample Purity: Contaminants (e.g., free galactose) shift peaks; validate via HPLC-MS.
- Solvent Effects: Deuterated solvents (D₂O vs. DMSO-d₆) influence peak splitting; report solvent conditions explicitly.
- Referencing: Calibrate ³¹P NMR spectra using an external standard (e.g., 85% H₃PO₄) to ensure consistency .
Q. What statistical methods are appropriate for analyzing enzymatic assay data involving Galactose 6-(barium phosphate)?
- Michaelis-Menten Kinetics: Use nonlinear regression to calculate and , ensuring error bars represent triplicate measurements.
- ANOVA: Compare activity across pH/temperature conditions to identify significant outliers.
- Principal Component Analysis (PCA): Resolve multivariate data (e.g., enzyme inhibition by metal ions) into interpretable trends .
Methodological Best Practices
Q. What quality control steps are critical during Galactose 6-(barium phosphate) synthesis?
Q. How to design experiments investigating the role of Galactose 6-(barium phosphate) in cellular signaling pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
